molecular formula C29H46N2O6 B612852 Z-N-Me-Asp(OtBu)-OH DCHA CAS No. 42417-70-9

Z-N-Me-Asp(OtBu)-OH DCHA

Cat. No.: B612852
CAS No.: 42417-70-9
M. Wt: 518.69
InChI Key: VTIXCSIGDUSBDL-ZOWNYOTGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Z-N-Me-Asp(OtBu)-OH DCHA is a chemical compound that has gained significant attention in the scientific community due to its potential applications in biomedical research. It is a derivative of the amino acid aspartic acid and is commonly used as a tool to study the function of glutamate receptors in the brain.

Mechanism of Action

Z-N-Me-Asp(OtBu)-OH DCHA acts as a selective agonist of the NMDA receptor, meaning that it binds to and activates this receptor. This activation results in the opening of ion channels and the influx of calcium ions into the cell, leading to the initiation of various intracellular signaling pathways.
Biochemical and Physiological Effects:
The activation of NMDA receptors by this compound has several biochemical and physiological effects. These include the modulation of synaptic plasticity, the regulation of gene expression, and the promotion of neuronal survival and differentiation.

Advantages and Limitations for Lab Experiments

One of the main advantages of using Z-N-Me-Asp(OtBu)-OH DCHA in lab experiments is its high selectivity for the NMDA receptor, which allows for more precise and controlled studies of this receptor's function. However, one limitation of using this compound is its relatively short half-life, which can make it challenging to maintain stable concentrations over long periods.

Future Directions

There are several potential future directions for the use of Z-N-Me-Asp(OtBu)-OH DCHA in scientific research. These include the development of more potent and selective derivatives, the investigation of its effects on other glutamate receptors, and the exploration of its potential therapeutic applications in neurological disorders. Additionally, further studies are needed to better understand the mechanisms underlying its effects on synaptic plasticity and neuronal survival.

Synthesis Methods

The synthesis of Z-N-Me-Asp(OtBu)-OH DCHA involves several steps, including the protection of the carboxylic acid group, the coupling of the protected aspartic acid derivative with a protected amino acid, and the deprotection of the resulting compound. The final product is obtained through purification and characterization using various analytical techniques.

Scientific Research Applications

Z-N-Me-Asp(OtBu)-OH DCHA has been extensively used in scientific research to study the function of glutamate receptors, particularly the N-methyl-D-aspartate (NMDA) receptor. This receptor is involved in various physiological processes, including learning and memory, and is implicated in several neurological disorders, such as Alzheimer's disease and epilepsy.

Properties

IUPAC Name

N-cyclohexylcyclohexanamine;(2S)-2-[methyl(phenylmethoxycarbonyl)amino]-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO6.C12H23N/c1-17(2,3)24-14(19)10-13(15(20)21)18(4)16(22)23-11-12-8-6-5-7-9-12;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h5-9,13H,10-11H2,1-4H3,(H,20,21);11-13H,1-10H2/t13-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTIXCSIGDUSBDL-ZOWNYOTGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CC(C(=O)O)N(C)C(=O)OCC1=CC=CC=C1.C1CCC(CC1)NC2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)C[C@@H](C(=O)O)N(C)C(=O)OCC1=CC=CC=C1.C1CCC(CC1)NC2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H46N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

518.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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